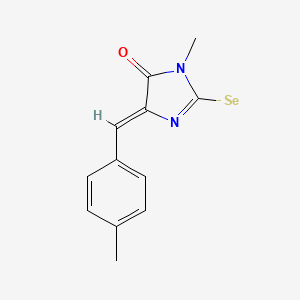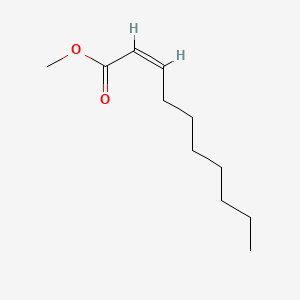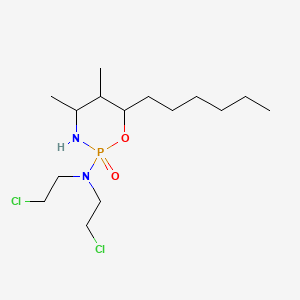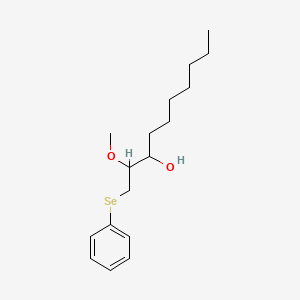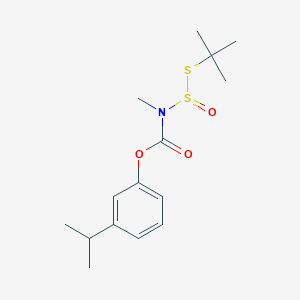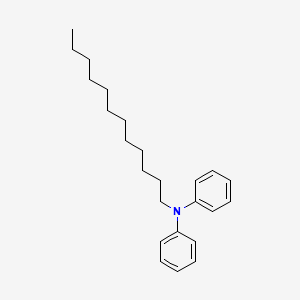
Benzenamine, N-dodecyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-dodecyl-N-phenyl-, typically involves the alkylation of aniline (benzenamine) with dodecyl halides. One common method is the reaction of aniline with dodecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions. The general reaction can be represented as follows:
C6H5NH2+C12H25Br→C6H5N(C12H25)H+HBr
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-dodecyl-N-phenyl-, may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. For example, phase-transfer catalysts can be employed to facilitate the reaction between aniline and dodecyl halides in a biphasic system.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-dodecyl-N-phenyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Benzenamine, N-dodecyl-N-phenyl-, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of surfactants, dyes, and polymers.
Biology: Investigated for its potential use in biological assays and as a component in biochemical research.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-dodecyl-N-phenyl-, involves its interaction with molecular targets through its amine and aromatic functional groups. The compound can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Aniline (Benzenamine): A primary amine with a phenyl group attached to the nitrogen atom.
N,N-Dimethylaniline: A tertiary amine with two methyl groups and a phenyl group attached to the nitrogen atom.
N-Phenyl-1-naphthylamine: An amine with a phenyl group and a naphthyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-dodecyl-N-phenyl-, is unique due to the presence of a long dodecyl chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications where both hydrophobic and aromatic characteristics are desired.
Properties
CAS No. |
78204-99-6 |
|---|---|
Molecular Formula |
C24H35N |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-dodecyl-N-phenylaniline |
InChI |
InChI=1S/C24H35N/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |
InChI Key |
BYYFPVDBAHOLDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
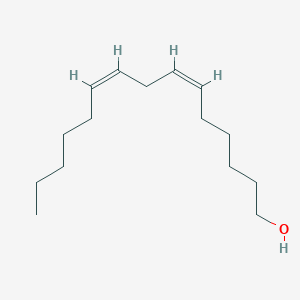
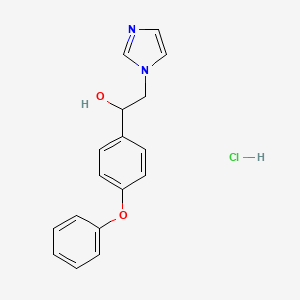
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)

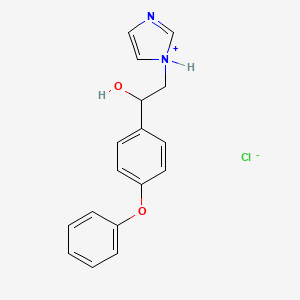
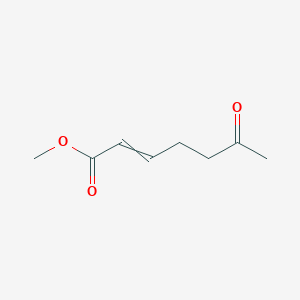
methanone](/img/structure/B14437166.png)
